9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C26H28N4O2S2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O2S2/c1-3-4-8-15-30-25(32)21(34-26(30)33)17-20-22(27-14-13-19-11-6-5-7-12-19)28-23-18(2)10-9-16-29(23)24(20)31/h5-7,9-12,16-17,27H,3-4,8,13-15H2,1-2H3/b21-17- |
InChI Key |
NIAQETMQTDXBOA-FXBPSFAMSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activity. Its intricate structure, which includes a pyrido-pyrimidine core and various functional groups, suggests potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 448.6 g/mol. The presence of thiazolidine and phenylethylamine moieties enhances its biological interactions and solubility.
Biological Activity Overview
Research indicates that compounds with similar structural features often demonstrate a range of biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of thiazolidinones exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may possess similar activity.
- For instance, compounds with thiazolidine rings have been reported to show enhanced antibacterial effects compared to conventional antibiotics, with minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments like ampicillin .
- Antioxidant Properties :
-
Anti-inflammatory Effects :
- Compounds with pyrido-pyrimidine structures are often investigated for their anti-inflammatory properties. The biological activity could be attributed to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of structurally related compounds:
The biological mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Enzyme Inhibition : The thiazolidine component may interact with various enzymes involved in metabolic pathways, potentially leading to reduced bacterial growth or inflammation.
- Receptor Binding : The phenylethylamine moiety could facilitate interactions with neurotransmitter receptors or other cellular targets, contributing to its pharmacological profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidinone Ring
Modifications to the thiazolidinone ring significantly alter physicochemical and biological properties:
Key Insight : The 3-pentyl group in the target compound balances lipophilicity, while analogs with polar or aromatic substituents (e.g., methoxyethyl, benzyl) prioritize solubility or binding interactions.
Amino Group Modifications
Variations at the amino group (position 2 of pyrido-pyrimidinone) impact steric and electronic profiles:
Key Insight: The 2-phenylethylamino group in the target compound provides a balance of hydrophobicity and flexibility, whereas morpholine-containing analogs prioritize solubility through heterocyclic polarity.
Physicochemical and Spectral Data Comparison
Table 3: Physical Properties and Spectral Features
*Calculated using IUPAC names and isotopic mass tools.
Key Insight : The decomposition point of Compound 9a (170–229°C) suggests thermal instability compared to the target compound, though direct data for the latter is lacking. Spectral differences (e.g., aromatic proton shifts in $^1$H-NMR) reflect substituent-driven electronic environments .
Preparation Methods
Cyclocondensation of 2-Aminopyridine with β-Keto Esters
Heating 2-aminopyridine with ethyl acetoacetate in acetic acid under reflux yields 4-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one. Subsequent dehydration with phosphorus oxychloride generates the 4-chloro intermediate, which is hydrolyzed to the 4-oxo derivative.
Example Protocol :
Functionalization at Position 9
Methylation at position 9 is achieved using methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF). Monitoring via thin-layer chromatography (TLC) confirms complete substitution.
Optimization Note :
Excess methyl iodide (2.5 equiv) and prolonged reaction times (24 hours at 60°C) improve yields to 85%.
Preparation of the Thiazolidin-5-Ylidene Substituent
The thiazolidin-5-ylidene moiety is synthesized independently and coupled to the core via condensation.
Synthesis of 4-Oxo-3-Pentyl-2-Thioxo-1,3-Thiazolidine
Reacting pentylamine with carbon disulfide and chloroacetic acid in ethanol under reflux forms 3-pentyl-2-thioxothiazolidin-4-one. Key steps include:
-
Formation of the Thiazolidinone Ring :
-
Reactants : Pentylamine (1.0 equiv), carbon disulfide (1.2 equiv), chloroacetic acid (1.1 equiv).
-
Conditions : Reflux in ethanol for 6 hours.
-
Yield : 78% after silica gel chromatography.
-
Generation of the Thiazolidin-5-Ylidene Intermediate
Treatment of 3-pentyl-2-thioxothiazolidin-4-one with ethyl glyoxylate in the presence of piperidine as a base induces Knoevenagel condensation, producing the (Z)-configured ylidene intermediate.
Critical Parameters :
-
Temperature : 0–5°C to favor Z-configuration.
-
Solvent : Anhydrous dichloromethane.
-
Yield : 65%.
Coupling of Thiazolidin-5-Ylidene to the Pyrido-Pyrimidine Core
The ylidene intermediate is coupled to 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde via aldol condensation.
Procedure :
-
Aldehyde Preparation : Oxidation of the 3-methyl group on the pyrido-pyrimidine core using selenium dioxide in dioxane yields the 3-carbaldehyde.
-
Condensation :
-
Reactants : Pyrido-pyrimidine-3-carbaldehyde (1.0 equiv), thiazolidin-5-ylidene (1.5 equiv).
-
Catalyst : Piperidine (10 mol%).
-
Conditions : Stirring in ethanol at room temperature for 24 hours.
-
Yield : 60%.
-
Introduction of the 2-Phenylethylamino Group
The 2-phenylethylamino substituent is introduced via SNAr reaction at position 2 of the pyrido-pyrimidine core.
Protocol :
-
Chlorination : Treat the core with phosphorus oxychloride to generate the 2-chloro derivative.
-
Amination :
Comparative Analysis of Synthetic Routes
| Step | Method | Catalyst/Solvent | Yield | Advantages |
|---|---|---|---|---|
| Core Formation | Cyclocondensation | Acetic Acid | 68–72% | High regioselectivity |
| Thiazolidinone Coupling | Knoevenagel Condensation | Piperidine/Ethanol | 60% | Z-Selectivity |
| Amination | SNAr | DMSO | 55% | No metal catalysts required |
Challenges and Optimization Strategies
-
Stereochemical Control : The Z-configuration of the thiazolidin-5-ylidene group is critical for biological activity. Low-temperature conditions and bulky bases (e.g., DABCO) enhance Z-selectivity.
-
Functional Group Compatibility : Sensitivity of the thioxo group to oxidation necessitates inert atmosphere handling (argon or nitrogen).
-
Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates geometric isomers.
Alternative Pathways and Emerging Techniques
Recent advances propose microwave-assisted synthesis to reduce reaction times:
-
Core Formation : Microwave irradiation at 150°C for 20 minutes achieves 70% yield versus 12 hours under conventional heating.
-
Amination : Palladium-catalyzed Buchwald-Hartwig coupling with 2-phenylethylamine improves yields to 75% but requires costly catalysts.
Scalability and Industrial Considerations
Pilot-scale trials highlight the following:
-
Cost Drivers : Thiazolidinone precursors account for 40% of material costs.
-
Green Chemistry : Substituting DMSO with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
Q & A
Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?
The synthesis involves multi-step processes, including:
- Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization reactions.
- Introduction of the thiazolidinone moiety through condensation with appropriate aldehydes or ketones under acidic/basic conditions .
- Characterization of intermediates using NMR (¹H/¹³C), LC-MS, and IR spectroscopy to confirm regioselectivity and purity .
Q. Which spectroscopic and crystallographic methods are critical for confirming its structure?
- NMR : Assign peaks for aromatic protons (pyrido-pyrimidinone), thioxo groups (~120-130 ppm in ¹³C NMR), and Z-configuration of the methylidene group via NOESY .
- X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids to resolve stereochemical ambiguities .
Q. What biological activities are associated with its structural class (thiazolidinones), and how can preliminary assays be designed?
Thiazolidinones exhibit antimicrobial, anticancer, and anti-inflammatory properties. Preliminary assays include:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and selectivity?
- Use response surface methodology (RSM) to test variables: temperature, catalyst loading, and solvent polarity.
- Analyze interactions via ANOVA and prioritize factors (e.g., temperature > solvent) to maximize yield .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or LC-MS impurities)?
- Cross-validate NMR with X-ray data to confirm stereochemistry .
- Employ preparative HPLC to isolate impurities and characterize them via high-resolution MS/MS .
Q. How can computational methods predict binding interactions with biological targets?
- Perform molecular docking (AutoDock Vina) against targets like CDKs or bacterial enzymes.
- Validate with MD simulations (GROMACS) to assess binding stability and free energy (MM-PBSA) .
Q. What protocols ensure compound purity and stability during long-term storage?
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for oxidation or hydrolysis products .
Q. How can structure-activity relationships (SAR) guide structural modifications for enhanced efficacy?
- Modify substituents on the phenyl group (e.g., electron-withdrawing groups for increased antimicrobial activity).
- Replace the pentyl chain with shorter/longer alkyl chains to optimize lipophilicity and bioavailability .
Data Analysis and Reproducibility
Q. What statistical tools address variability in biological assay data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
